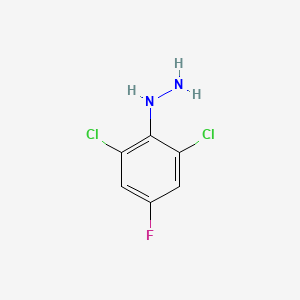

(2,6-Dichloro-4-fluorophenyl)hydrazine

Übersicht

Beschreibung

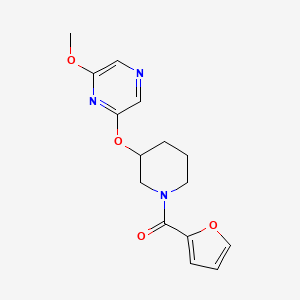

“(2,6-Dichloro-4-fluorophenyl)hydrazine” is a chemical compound with the CAS Number: 119453-09-7 . It has a molecular weight of 195.02 . The IUPAC name for this compound is 1-(2,6-dichloro-4-fluorophenyl)hydrazine .

Molecular Structure Analysis

The InChI code for “(2,6-Dichloro-4-fluorophenyl)hydrazine” is 1S/C6H5Cl2FN2/c7-4-1-3(9)2-5(8)6(4)11-10/h1-2,11H,10H2 . This code provides a specific description of the compound’s molecular structure.Chemical Reactions Analysis

“(2,6-Dichloro-4- (trifluoromethyl)phenyl)hydrazine”, a similar compound, is known to react with excess of ethyl acetoacetate to afford 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one . This suggests that “(2,6-Dichloro-4-fluorophenyl)hydrazine” might also participate in similar reactions.Physical And Chemical Properties Analysis

“(2,6-Dichloro-4-fluorophenyl)hydrazine” is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen

Fluorescent Probes for Hydrazine Detection

(2,6-Dichloro-4-fluorophenyl)hydrazine and related compounds have been utilized in the development of fluorescent probes for hydrazine detection. These probes are designed for measuring hydrazine in various contexts, including biological and water samples. One such probe, utilizing dicyanoisophorone as the fluorescent group, demonstrates low cytotoxicity, high cell permeability, and a large Stokes shift, making it suitable for environmental water systems and fluorescence imaging in cells and zebrafish (Zhu et al., 2019).

Synthesis and Industrial Applications

Antitumor and Anticancer Studies

Compounds containing the 2,6-dichloro-4-fluorophenyl moiety have been studied for their antitumor and anticancer activities. A series of triazolo[3,4-b]-1,3,4-thiadiazines carrying this moiety showed promising antiproliferative activity against a range of cancer cell lines, including leukemia and non-small cell lung cancer (Bhat et al., 2009).

Application in Sensing Systems

Hydrazine derivatives, including (2,6-Dichloro-4-fluorophenyl)hydrazine, have been crucial in developing sensitive molecular sensing systems. These systems are designed to detect hydrazine due to its widespread industrial use and potential health risks, providing a fast and intuitive fluorescence transformation for tracing hydrazine in various environments (Jung et al., 2019).

High-throughput Synthesis

The compound has been involved in high-throughput synthesis methods for creating hydrazine derivatives. This approach is notable for its regioselective alkylations and efficiency in producing a variety of substituted hydrazine building blocks (Kurosu et al., 2007).

Safety and Hazards

“(2,6-Dichloro-4-fluorophenyl)hydrazine” is associated with several hazard statements including H302, H312, H315, H318, H332, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Eigenschaften

IUPAC Name |

(2,6-dichloro-4-fluorophenyl)hydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2FN2/c7-4-1-3(9)2-5(8)6(4)11-10/h1-2,11H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JASYLPFQMZCHAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)NN)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,6-Dichloro-4-fluorophenyl)hydrazine | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[2-(3,4-dimethoxybenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2742375.png)

![N~4~-(1,3-benzodioxol-5-yl)-N~6~-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2742379.png)

![2-chloro-N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}acetamide](/img/structure/B2742382.png)

![2,3-dimethoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide](/img/structure/B2742391.png)

![3-amino-N-(3-chloro-4-methoxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2742397.png)